molecular formula C24H18ClNO4 B6544366 4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929412-93-1

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No. B6544366
CAS RN: 929412-93-1
M. Wt: 419.9 g/mol
InChI Key: LZQXYHGOQXSDTG-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring connected to an amide functional group . These compounds are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group. The presence of the chlorine atom and the methoxybenzoyl group on the benzene ring would alter the properties of the compound .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups attached to the benzene ring. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these groups .

Scientific Research Applications

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and catalysis. It has been used as a starting material for the synthesis of various compounds, such as 5-chloro-2-methoxybenzamide and 4-chloro-3-methyl-1-benzofuran-5-ylbenzene. Additionally, this compound has been used as a catalyst in the synthesis of various compounds, such as this compound.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is not fully understood, but it is believed to act as a catalyst in the synthesis of various compounds, as well as having potential applications in drug discovery and development. It is believed to be able to interact with the substrate molecule to form an intermediate, which can then be converted into the desired product.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. It has been found to have potential anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of environments. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it does have some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in acidic or basic solutions, making it unsuitable for use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide in scientific research. It could be used as a starting material for the synthesis of a variety of compounds, such as 5-chloro-2-methoxybenzamide and 4-chloro-3-methyl-1-benzofuran-5-ylbenzene. Additionally, it could be used as a catalyst in the synthesis of various compounds, such as this compound. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, such as anti-inflammatory, anti-cancer, and anti-diabetic compounds. Finally, it could be used in drug discovery and development, as it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

Synthesis Methods

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is synthesized using a two-step process. The first step involves the condensation reaction of 4-methoxybenzoyl chloride and 3-methyl-1-benzofuran-5-ylbenzene. This reaction produces the desired product, this compound. The second step involves the hydrolysis of the benzamide group to form the desired product, this compound.

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and use. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-20-13-18(26-24(28)16-3-7-17(25)8-4-16)9-12-21(20)30-23(14)22(27)15-5-10-19(29-2)11-6-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQXYHGOQXSDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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